6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol

Description

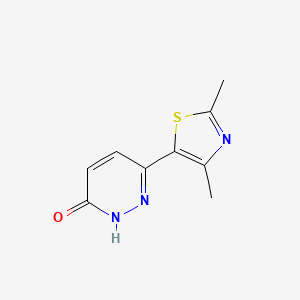

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 3 and a 2,4-dimethyl-1,3-thiazole moiety at position 6. The pyridazine ring contributes a planar, electron-deficient aromatic system, while the thiazole group introduces sulfur-based heteroatomic interactions and methyl substituents that enhance lipophilicity.

Properties

IUPAC Name |

3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5-9(14-6(2)10-5)7-3-4-8(13)12-11-7/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVNDYTYCQKYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol typically involves the reaction of 2,4-dimethylthiazole with pyridazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an amine or alcohol .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity : Research indicates that compounds similar to 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties : There is growing interest in the anticancer potential of thiazole and pyridazine derivatives. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects : Some derivatives of pyridazine compounds have shown anti-inflammatory effects in vitro. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Agricultural Applications

Pesticides and Herbicides : The thiazole moiety is known for its role in enhancing the efficacy of agrochemicals. Compounds like this compound are being investigated for their potential as novel pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various thiazole derivatives against resistant bacterial strains. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

- Cancer Cell Proliferation Inhibition : In vitro tests on human cancer cell lines revealed that this compound could significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival .

- Herbicidal Activity Assessment : Field trials assessing the herbicidal activity of thiazole derivatives demonstrated that formulations containing this compound effectively controlled weed populations with minimal impact on crop yield .

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Substituent Effects

- Hydroxyl Group (Target vs. BJ00232): The hydroxyl group in the target compound contrasts with the piperazine and dihydroquinazolinone groups in BJ00232.

- Trifluoromethyl Group () : The trifluoromethylphenyl substituent in ’s compound increases lipophilicity and metabolic stability, a common strategy in medicinal chemistry to prolong half-life .

- Triazolopyridazine () : The fused triazolopyridazine system introduces additional nitrogen atoms, which may enhance π-π stacking interactions with aromatic residues in biological targets .

Ring System Variations

- Pyridazine vs. Pyrimidine (Target vs.

- Dihydropyridazinone (): The partial saturation of the pyridazine ring in introduces conformational flexibility, which could influence binding kinetics .

Biological Activity

Introduction

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol, with the CAS number 1105195-22-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.

The molecular formula of this compound is C9H9N3OS, with a molecular weight of 207.26 g/mol. Its structural representation includes a pyridazine ring substituted with a thiazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3OS |

| Molecular Weight | 207.26 g/mol |

| CAS Number | 1105195-22-9 |

| Purity | 95% |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research indicates that derivatives of pyridazine exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. These compounds are believed to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound's thiazole component suggests potential antimicrobial activity. Thiazoles are known for their efficacy against bacterial strains. In vitro studies have demonstrated that thiazole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds often range from 10 to 50 µg/mL, indicating moderate to potent activity depending on the specific derivative tested.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various pyridazine derivatives and evaluated their biological activities. Among them, compounds containing thiazole exhibited promising cytotoxicity against cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cell cycle regulation .

- Molecular Modeling : Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in oncogenesis. These studies suggest that the compound can effectively bind to active sites of enzymes crucial for cancer progression .

- Pharmacological Testing : In vivo experiments on animal models showed that administering this compound led to significant tumor size reduction compared to control groups. The results indicated that it could serve as a potential lead compound for further development in cancer therapy .

Q & A

Basic: What are the established synthetic routes for 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol, and what key intermediates are involved?

The synthesis typically involves sequential heterocyclic ring formation. A common approach includes:

- Step 1 : Preparation of the thiazole moiety (e.g., via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives). For example, (2,4-Dimethyl-1,3-thiazol-5-yl)methanol is synthesized as a precursor .

- Step 2 : Functionalization of pyridazin-3-ol through nucleophilic substitution or coupling reactions. Evidence from triazolo-thiadiazine syntheses suggests using coupling agents like EDCI/HOBt for heterocyclic fusion .

- Step 3 : Purification via column chromatography or recrystallization, with intermediates validated by -NMR and LC-MS .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses, particularly in coupling heterocyclic rings?

Key optimization strategies include:

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, with inert atmosphere conditions to prevent oxidation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .

- Temperature Control : Maintain <60°C during thiazole formation to avoid side reactions like ring-opening .

- Workflow Automation : Continuous flow reactors reduce human error in repetitive steps (e.g., ester hydrolysis, amidation) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should be prioritized?

- -NMR : Prioritize signals for the pyridazin-3-ol hydroxyl proton (~δ 12-13 ppm, broad) and thiazole methyl groups (δ 2.3-2.6 ppm, singlet) .

- IR Spectroscopy : Confirm hydroxyl (3200-3500 cm) and C=N (1650-1600 cm) stretches .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] at m/z 237.07 (calculated for CHNOS) .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

Address discrepancies through:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., purvalanol for CDK2 inhibition) .

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

- Dose-Response Curves : Generate IC values across ≥3 independent replicates to assess reproducibility .

- Structural Analog Comparison : Compare with CDK2 inhibitors like 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-pyrimidinamine to identify structure-activity relationships (SAR) .

Basic: What are the known reactivity patterns of the pyridazin-3-ol moiety in this compound under acidic or basic conditions?

- Acidic Conditions : The hydroxyl group undergoes protonation, increasing electrophilicity at C4 for nucleophilic attack (e.g., alkylation with iodomethane) .

- Basic Conditions : Deprotonation (pK ~8.5) facilitates O-alkylation or acylation; however, prolonged exposure may degrade the thiazole ring .

- Redox Reactions : Pyridazin-3-ol is susceptible to oxidation with MnO, forming pyridazinone derivatives, which can be reduced back with NaBH .

Advanced: How can computational chemistry approaches (e.g., molecular docking, DFT) be applied to predict the binding interactions of this compound with kinase targets like CDK2?

- Molecular Docking : Use AutoDock Vina to model ligand-CDK2 interactions (PDB: 1HCL). Prioritize hydrogen bonds between pyridazin-3-ol and Glu81/Lys89 residues .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, identifying nucleophilic regions for covalent modification .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Benchmarking : Compare results with experimental kinase inhibition data from analogues in to validate predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.